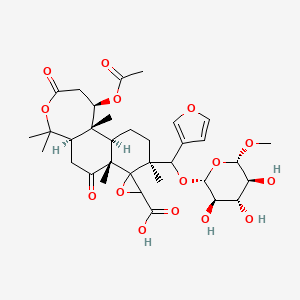
POLY(DISPERSE RED 19-P-PHENYLENE DIACRY
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
POLY(DISPERSE RED 19-P-PHENYLENE DIACRY): is a polymer known for its unique optical properties. It is an azo polymer, which means it contains azo groups (-N=N-) that are responsible for its vivid red color. This compound is primarily used in applications requiring reversible optical storage and large photoinduced refractive index changes .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of POLY(DISPERSE RED 19-P-PHENYLENE DIACRY) typically involves the polymerization of Disperse Red 19 with p-phenylene diacrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The reaction conditions often include a temperature range of 180-190°C (dec.) and the use of solvents like tetrahydrofuran (THF) and chloroform, in which the polymer is soluble .
Industrial Production Methods: : Industrial production of this compound) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the polymer. The polymer is then purified and processed into the desired form for various applications .
化学反应分析
Types of Reactions: : POLY(DISPERSE RED 19-P-PHENYLENE DIACRY) undergoes several types of chemical reactions, including:
Oxidation: The azo groups can be oxidized under specific conditions.
Reduction: The azo groups can also be reduced to amines.
Substitution: Various substituents can be introduced into the polymer chain through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are commonly used.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azo groups typically results in the formation of nitro compounds, while reduction leads to the formation of amines .
科学研究应用
POLY(DISPERSE RED 19-P-PHENYLENE DIACRY) has a wide range of scientific research applications, including:
Chemistry: Used in the study of polymerization reactions and the development of new polymeric materials.
Biology: Employed in the creation of biosensors and other diagnostic tools due to its optical properties.
Medicine: Investigated for potential use in drug delivery systems and medical imaging.
Industry: Utilized in the production of optical storage devices, waveguide structures, and other photonic applications
作用机制
The mechanism by which POLY(DISPERSE RED 19-P-PHENYLENE DIACRY) exerts its effects is primarily through its photoinduced refractive index changes. The azo groups in the polymer undergo reversible trans-cis isomerization upon exposure to light, leading to changes in the polymer’s optical properties. This mechanism is exploited in applications such as optical storage and waveguide structures .
相似化合物的比较
POLY(DISPERSE RED 19-P-PHENYLENE DIACRY) is unique due to its specific combination of azo groups and p-phenylene diacrylate. Similar compounds include other azo polymers and polymers containing p-phenylene diacrylate, such as:
POLY(DISPERSE RED 1-P-PHENYLENE DIACRY): Similar in structure but with different optical properties.
POLY(DISPERSE RED 13-P-PHENYLENE DIACRY): Another azo polymer with distinct applications in optical storage.
POLY(DISPERSE RED 19-P-PHENYLENE DIACRYLATE): A closely related compound with slight variations in its chemical structure
These comparisons highlight the unique properties of this compound), making it suitable for specific applications in optical and photonic technologies.
属性
CAS 编号 |
134847-52-2 |
|---|---|
分子式 |
C9H11N5 |
分子量 |
0 |
同义词 |
POLY(DISPERSE RED 19-P-PHENYLENE DIACRY& |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



